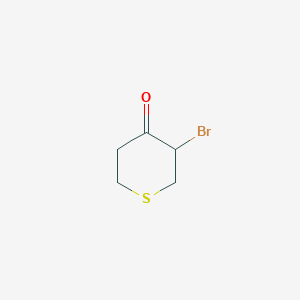![molecular formula C10H16O2S B11901248 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C10H16O2S and a molar mass of 200.29784 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-thiaspiro[2.5]octane-1-carboxylate typically involves the reaction of a suitable thiol with an appropriate cyclic ketone under acidic or basic conditions. The reaction is followed by esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6-thiaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure and sulfur atom play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: Similar structure but contains an oxygen atom instead of sulfur.
Ethyl 6-oxospiro[2.5]octane-1-carboxylate: Contains a ketone group instead of a sulfur atom.
Uniqueness
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is unique due to the presence of the sulfur atom within its spiro structure. This sulfur atom imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .
Propriétés
Formule moléculaire |
C10H16O2S |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
ethyl 6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O2S/c1-2-12-9(11)8-7-10(8)3-5-13-6-4-10/h8H,2-7H2,1H3 |
Clé InChI |
ZXYYLWOJBRPCDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC12CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




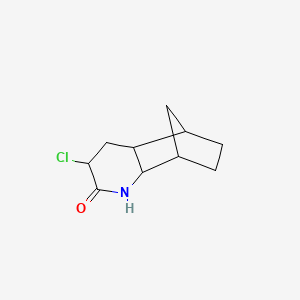
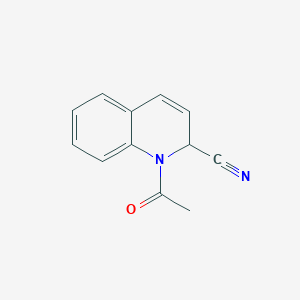



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
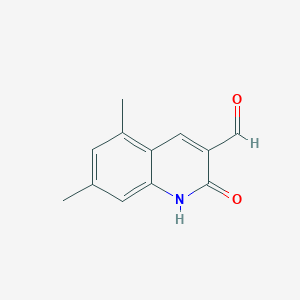
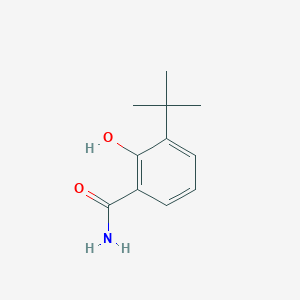
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

